Cas no 1353969-13-7 (N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide structure](https://www.kuujia.com/scimg/cas/1353969-13-7x500.png)
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(2-chloro-acetyl)-piperidin-4-ylmethyl]-n-cyclopropyl-acetamide
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide
- AM93644
- N-[1-(2-Chloroacetyl)piperidin-4-ylmethyl]-N-cyclopropylacetamide
- N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
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- Inchi: 1S/C13H21ClN2O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9H2,1H3
- InChI Key: NYHFVEPFLIDGEA-UHFFFAOYSA-N
- SMILES: ClCC(N1CCC(CC1)CN(C(C)=O)C1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- Topological Polar Surface Area: 40.6
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084691-500mg |
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide |
1353969-13-7 | 500mg |
£694.00 | 2022-02-28 | ||
Chemenu | CM497255-1g |
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide |
1353969-13-7 | 97% | 1g |
$1378 | 2022-09-03 |
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Professional Introduction to N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide (CAS No. 1353969-13-7)
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide, with the CAS number 1353969-13-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex structure that includes a piperidine ring and cyclopropyl substituents, exhibits intriguing pharmacological properties that make it a subject of intense study. The presence of a chloro-acetyl group and an acetamide moiety further enhances its potential as a building block for the development of novel therapeutic agents.
The compound's structure is meticulously designed to interact with biological targets in a specific manner. The piperidine ring, a common scaffold in many bioactive molecules, contributes to the compound's ability to bind to proteins and enzymes. Specifically, the piperidin-4-ylmethyl moiety plays a crucial role in determining the compound's binding affinity and specificity. This part of the molecule is often engineered to mimic natural bioactive structures, thereby facilitating interactions with biological systems.
The chloro-acetyl group is another key feature of this compound. Chloro-substituted acetyl groups are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability and binding interactions. In this context, the 2-Chloro-acetyl part of the molecule likely contributes to its pharmacokinetic profile, making it more suitable for therapeutic applications. The combination of these structural elements suggests that N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide could be a valuable intermediate in the synthesis of more complex drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding sites and interactions on target proteins. In the case of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide, computational models have suggested that it may interact with enzymes involved in inflammatory pathways. This hypothesis is supported by experimental data showing that similar compounds exhibit anti-inflammatory effects in vitro.
The cyclopropyl group in the molecule is particularly noteworthy. Cyclopropyl substituents are known to enhance binding affinity and metabolic stability, making them attractive for drug design. The cyclopropyl-acetamide moiety in this compound likely contributes to its overall pharmacological properties by reinforcing interactions with biological targets. Additionally, the cyclopropyl ring can influence the conformational flexibility of the molecule, which may be critical for its function as a pharmacophore.
In vitro studies have begun to unravel the potential therapeutic applications of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets relevant to cancer and inflammation. The precise mechanism of action remains under investigation, but preliminary data suggest that it may inhibit key pathways involved in disease progression. These findings are particularly exciting given the growing interest in developing small-molecule inhibitors for these conditions.
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been instrumental in assembling the various functional groups present in this compound. The ability to synthesize complex molecules like this one is crucial for advancing drug discovery efforts.
The development of novel therapeutic agents relies heavily on understanding the relationship between molecular structure and biological activity. N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide serves as an excellent example of how structural features can be tailored to achieve desired pharmacological effects. By modifying specific parts of the molecule, researchers can fine-tune its properties to optimize efficacy and minimize side effects.
Future research on N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide will likely focus on elucidating its mechanism of action and exploring its potential as a lead compound for drug development. Preclinical studies will be essential to evaluate its safety and efficacy before it can be considered for clinical trials. Given its promising preclinical profile, this compound has the potential to become a valuable tool in the fight against various diseases.
The integration of computational methods with experimental techniques has revolutionized drug discovery over recent years. By combining these approaches, researchers can accelerate the process of identifying promising candidates like N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide from vast libraries of compounds. This synergy between computational modeling and experimental validation is critical for translating basic research into tangible therapeutic outcomes.
In conclusion, N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide (CAS No. 1353969-13-7) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure, featuring key motifs such as piperidin-4-ylmethyl, 2-Chloro-acetyl, and cyclopropyl-acetamide, makes it an attractive candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
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